
Methanone, bis(4-fluorophenyl)-, oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, bis(4-fluorophenyl)-, oxime is a chemical compound with the molecular formula C13H9F2NO. . This compound is characterized by the presence of two fluorophenyl groups attached to a methanone core, with an oxime functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis(4-fluorophenyl)-, oxime typically involves the reaction of bis(4-fluorophenyl)methanone with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. The general reaction scheme is as follows:
Starting Materials: Bis(4-fluorophenyl)methanone and hydroxylamine hydrochloride.
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium, with the addition of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The bis(4-fluorophenyl)methanone is dissolved in the chosen solvent, and hydroxylamine hydrochloride is added. The mixture is stirred and heated to promote the reaction, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Methanone, bis(4-fluorophenyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of bis(4-fluorophenyl)methanamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Methanone, bis(4-fluorophenyl)-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of Methanone, bis(4-fluorophenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenyl groups can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Bis(4-fluorophenyl)methanone: Lacks the oxime group, making it less reactive in certain chemical reactions.
Bis(4-chlorophenyl)methanone: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.
Bis(4-bromophenyl)methanone: Contains bromine atoms, which can influence its chemical and biological properties.
Uniqueness
Methanone, bis(4-fluorophenyl)-, oxime is unique due to the presence of both fluorophenyl groups and the oxime functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
CAS番号 |
363-02-0 |
|---|---|
分子式 |
C13H9F2NO |
分子量 |
233.21 g/mol |
IUPAC名 |
N-[bis(4-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9F2NO/c14-11-5-1-9(2-6-11)13(16-17)10-3-7-12(15)8-4-10/h1-8,17H |
InChIキー |
HCKGQAZSGFSOBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=NO)C2=CC=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


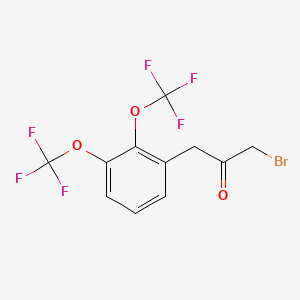
![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)
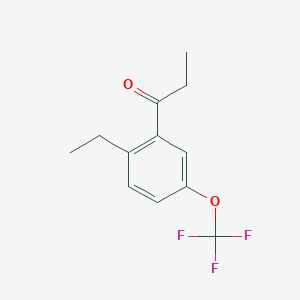
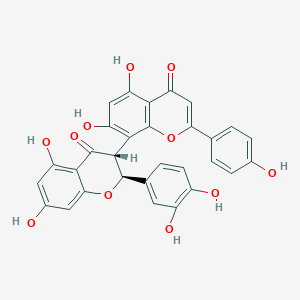
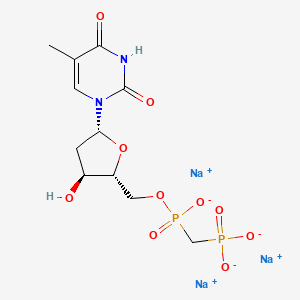

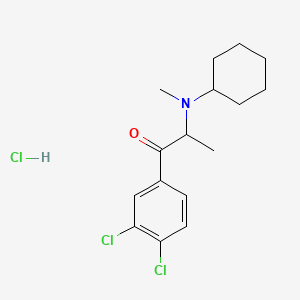
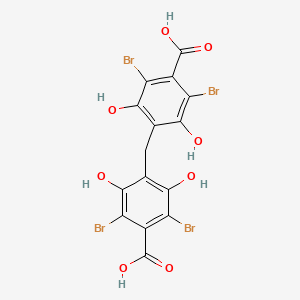
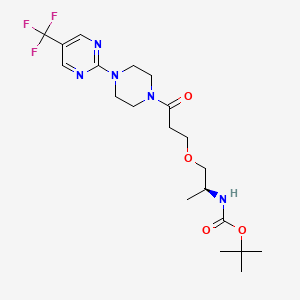
![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)

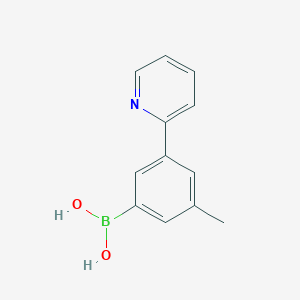
![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)

